molecular formula C21H23FN2O2 B4562539 N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4562539
M. Wt: 354.4 g/mol
InChI Key: ZLVVNJHXARFLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and anesthetic effects. The unique structure of this compound, featuring both a fluorobenzoyl and a dimethylphenyl group, suggests it may have interesting chemical and biological properties.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzoyl group: This step often involves acylation reactions using 2-fluorobenzoyl chloride.

    Attachment of the dimethylphenyl group: This can be done through substitution reactions, where the dimethylphenyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific biological targets. It might interact with receptors or enzymes in the body, modulating their activity and leading to its pharmacological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
  • N-(2,5-dimethylphenyl)-1-(2-bromobenzoyl)piperidine-4-carboxamide
  • N-(2,5-dimethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Uniqueness

The presence of the fluorobenzoyl group in N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-7-8-15(2)19(13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-5-3-4-6-18(17)22/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVVNJHXARFLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.